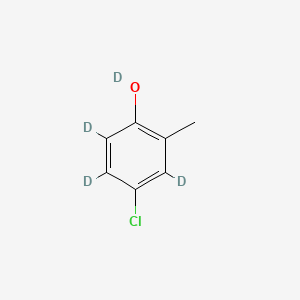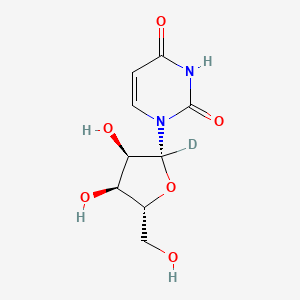
Anagyrine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anagyrine hydrochloride is a teratogenic alkaloid first isolated from the plant Anagyris foetida in 1885 by French biologists Hardy and Gallois . It is also found in various species of the plant genus Lupinus (lupins) . This compound is known for its toxic properties, particularly its ability to cause crooked calf disease when ingested by pregnant cows .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anagyrine hydrochloride involves several steps. One notable synthesis was completed by Diane Gray and Timothy Gallagher . The process typically involves the isolation of anagyrine from plant sources followed by its conversion to the hydrochloride salt. The reaction conditions often include the use of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound is not widely documented. the general approach would involve large-scale extraction from plant sources, followed by purification and conversion to the hydrochloride salt using standard chemical processes .
Chemical Reactions Analysis
Types of Reactions: Anagyrine hydrochloride undergoes various chemical reactions, including:
Oxidation: Anagyrine can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert anagyrine to its reduced forms.
Substitution: Substitution reactions can occur at various positions on the anagyrine molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinolizidine derivatives .
Scientific Research Applications
Anagyrine hydrochloride has several scientific research applications:
Mechanism of Action
Anagyrine hydrochloride acts as an acetylcholine agonist, increasing the amount of signal being sent to muscles in the organism’s body, much like nicotine . It interacts with both nicotinic and muscarinic acetylcholine receptors, binding more strongly to muscarinic receptors . This interaction leads to the desensitization of nicotinic acetylcholine receptors .
Comparison with Similar Compounds
- Sparteine
- N-methylcytisine
- Cytisine
- 5,6-dehydrolupanine
- Lupanine
Comparison: Anagyrine hydrochloride is unique among these compounds due to its strong binding affinity to muscarinic receptors and its significant teratogenic effects . While other compounds like sparteine and cytisine also interact with acetylcholine receptors, this compound’s specific binding properties and toxicological profile set it apart .
Properties
Molecular Formula |
C15H21ClN2O |
|---|---|
Molecular Weight |
280.79 g/mol |
IUPAC Name |
(1R,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one;hydrochloride |
InChI |
InChI=1S/C15H20N2O.ClH/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11;/h3,5-6,11-13H,1-2,4,7-10H2;1H/t11-,12-,13-;/m1./s1 |
InChI Key |
DEMGDGGVPBYMNN-NLPVPVDASA-N |
Isomeric SMILES |
C1CCN2C[C@H]3C[C@@H]([C@H]2C1)CN4C3=CC=CC4=O.Cl |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-((3S,3aS)-3-(3-Fluoro-4-(trifluoromethoxy)phenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl)-2-hydroxyethanone](/img/structure/B12395100.png)
![ethyl 5-amino-1-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]triazole-4-carboxylate](/img/structure/B12395104.png)

![5-fluoro-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395113.png)




![6-[6-(3-hexylundecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 3-hexylundecanoate](/img/structure/B12395156.png)
![1,3-dimethyl-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-2,4,6-trione](/img/structure/B12395165.png)



